Cesium iodide

Catalog No.
S601144
CAS No.
7789-17-5
M.F
CsI
M. Wt
259.8099 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium iodide

CAS Number

7789-17-5

Product Name

Cesium iodide

IUPAC Name

cesium;iodide

Molecular Formula

CsI

Molecular Weight

259.8099 g/mol

InChI

InChI=1S/Cs.HI/h;1H/q+1;/p-1

InChI Key

XQPRBTXUXXVTKB-UHFFFAOYSA-M

SMILES

[I-].[Cs+]

Synonyms

cesium iodide

Canonical SMILES

[I-].[Cs+]

Scintillation Detectors

One of the most significant applications of CsI lies in its ability to convert ionizing radiation into visible light, making it ideal for scintillation detectors. When ionizing radiation interacts with CsI crystals, it excites electrons into higher energy states. These excited electrons then return to their ground state, releasing energy in the form of light. This light can be detected by photomultiplier tubes, converting the light signal into an electrical signal. This allows researchers to measure the intensity and type of radiation present.

Thallium-doped CsI (CsI(Tl)) is the most common type used in scintillation detectors due to its high light yield and efficiency in converting radiation into light. CsI(Tl) detectors find applications in various fields, including:

  • Nuclear medicine: Imaging techniques like single-photon emission computed tomography (SPECT) utilize CsI(Tl) detectors to detect gamma rays emitted by radiopharmaceuticals, aiding in medical diagnosis and treatment monitoring [].
  • Radioactivity monitoring: CsI(Tl) detectors are used for the detection and measurement of radioactive materials in environmental monitoring, nuclear safety applications, and homeland security [].
  • Geological exploration: CsI(Tl) detectors are employed in gamma-ray spectrometry for identifying and quantifying the presence of radioactive elements in rocks and minerals, aiding in geological surveys and mineral exploration [].

Material Science Research

CsI is also used in material science research for various purposes, including:

  • Precursor for perovskite materials: CsI can be used as a precursor to synthesize lead-free perovskite materials holding promise for applications in solar cells, light-emitting diodes (LEDs), and lasers [].
  • Synthesis of nanocrystals: CsI can be utilized in the synthesis of cesium-based nanocrystals for detecting ionizing radiation, offering potential advancements in radiation detection technology [].
  • Infrared applications: CsI exhibits high transmittance in the infrared region, making it suitable for various applications such as cell windows and prisms for infrared spectroscopy and beam splitters in Fourier Transform Infrared (FTIR) devices [].

Nuclear Reactor Safety Research

Research utilizing CsI also plays a crucial role in understanding the behavior of fission products in nuclear reactor accidents. CsI is considered a relevant model compound for studying the transport and behavior of cesium, a major fission product, under accident conditions in light water reactors (LWRs) []. This research helps improve safety assessments and accident mitigation strategies for nuclear reactors.

Cesium iodide, with the chemical formula CsI, is an ionic compound formed from cesium and iodine. It typically appears as a white crystalline solid and has a melting point of approximately 626°C and a boiling point of about 1280°C. The density of cesium iodide is 4.51 g/cm³, and it has a cubic crystal structure similar to that of cesium chloride . The oxidation state of cesium in this compound is +1, while iodine is in the -1 state .

Cesium iodide's primary mechanism of action in scientific research lies in its interaction with electromagnetic radiation.

  • Scintillation: CsI crystals can convert incoming high-energy radiation (X-rays, gamma rays) into visible light photons through a process called scintillation []. This property makes CsI valuable in radiation detectors used in medical imaging (X-ray machines) and nuclear science experiments [].
  • Photocathodes: Cesium iodide exhibits high photoemissive properties, meaning it readily emits electrons when struck by light, particularly in the ultraviolet range []. This characteristic makes CsI useful in photocathodes, which convert light into electrical signals in scientific instruments.

The primary reaction for synthesizing cesium iodide involves the direct combination of cesium metal with iodine gas:

2Cs(s)+I2(g)2CsI(s)2\text{Cs}(s)+\text{I}_2(g)\rightarrow 2\text{CsI}(s)

Another method for synthesizing cesium iodide is through the reaction of cesium hydroxide with hydroiodic acid:

CsOH(aq)+HI(aq)CsI(aq)+H2O(l)\text{CsOH}(aq)+\text{HI}(aq)\rightarrow \text{CsI}(aq)+\text{H}_2\text{O}(l)

These reactions highlight the reactivity of cesium with halogens, resulting in the formation of stable ionic compounds .

The synthesis methods for cesium iodide can be categorized into two main approaches:

  • Direct Reaction: This involves reacting elemental cesium with iodine gas as described above.
  • Neutralization: This method utilizes the reaction between cesium hydroxide and hydroiodic acid to produce cesium iodide and water. This method is often preferred due to its simplicity and efficiency in producing high-purity crystals .

Cesium iodide has several important applications:

  • Medical Imaging: It is widely used as an input phosphor in X-ray image intensifier tubes and flat-panel detectors due to its scintillation properties.
  • Scintillator Material: In particle physics experiments, pure cesium iodide serves as a scintillator for electromagnetic calorimetry.
  • Optical Components: It is utilized as a beamsplitter in Fourier transform infrared spectrometers due to its wide transmission range .
  • Nuclear Safety: Cesium iodide is also studied for its behavior under severe accident conditions involving nuclear materials .

Studies have explored the interaction of cesium iodide with various environmental factors, including humidity and temperature. For instance, heating cesium iodide in air can lead to the formation of gaseous iodine, which indicates its thermal stability under specific conditions . Additionally, research on its revaporization behavior highlights its potential implications in nuclear safety scenarios where cesium compounds are involved .

Cesium iodide shares similarities with other alkali metal halides but exhibits unique properties that distinguish it from these compounds. Below is a comparison with some similar compounds:

CompoundChemical FormulaMelting Point (°C)Boiling Point (°C)Density (g/cm³)Unique Features
Sodium IodideNaI66113003.67Less hygroscopic than cesium iodide
Potassium IodideKI68113303.12More soluble in water than cesium iodide
Rubidium IodideRbI63613903.24Higher solubility compared to cesium iodide
Lithium IodideLiI44613002.93Lower melting point; used in organic synthesis

Cesium iodide's high density and specific scintillation properties make it particularly valuable in medical imaging and radiation detection applications, setting it apart from other alkali metal halides .

Vertical Bridgman Crystal Growth

The Vertical Bridgman method represents one of the most established techniques for growing high-quality cesium iodide single crystals [3] [5]. This approach involves the controlled solidification of molten cesium iodide in a vertical configuration, where a temperature gradient is maintained primarily near the liquid-solid interface rather than throughout the entire crucible [17]. The process begins with heating polycrystalline cesium iodide above its melting point and then slowly cooling it from one end of its container where a seed crystal is located [17] [5].

In the specific case of cesium iodide crystal growth, the Vertical Bridgman technique typically employs a descending furnace with distinct temperature zones: a high-temperature area, a medium-temperature area, and a low-temperature area [5]. The crucible containing the cesium iodide raw material is typically made of quartz and coated with a carbon film to prevent unwanted reactions between the molten material and container walls [5] [9]. Prior to the crystal growth process, the raw materials undergo hydroxyl and drying pretreatment to eliminate absorbed water and crystal water, which could otherwise compromise crystal quality [5].

The growth parameters for cesium iodide crystals using the Vertical Bridgman method are precisely controlled, with typical descending speeds ranging from 1.5 to 3.0 mm/h and a temperature gradient at the crystal growth interface maintained at approximately 30±2°C/cm [5] [9]. These parameters significantly influence the final crystal quality and must be optimized for specific applications.

Table 1: Key Parameters for Vertical Bridgman Growth of Cesium Iodide Crystals

ParameterTypical ValueEffect on Crystal Quality
Descending speed1.5-3.0 mm/hControls crystal perfection and growth rate [5]
Temperature gradient30±2°C/cmAffects crystal structure and defect formation [5]
Crucible materialQuartz with carbon film coatingPrevents contamination and unwanted reactions [5] [9]
Protective atmosphereArgon and nitrogenPrevents oxidation during growth process [9]

While the Vertical Bridgman method can produce cesium iodide crystals of high quality, it faces certain limitations. The growth speed is generally slower compared to other techniques, and in the later stages of crystal growth, the gradient of the growth interface is reduced due to poor heat conduction [9]. This can lead to a sunken growth interface, causing impurities to concentrate in the central axis area of the crystal rather than being discharged to the crucible wall, potentially affecting the performance of the crystal's tail section [9].

Solution-Phase Precipitation Routes

Solution-phase precipitation represents another conventional approach for synthesizing cesium iodide, offering advantages in terms of scalability and control over particle size and morphology [1] [4]. This method typically involves the reaction of cesium-containing precursors with iodide sources in appropriate solvents, leading to the formation of cesium iodide precipitates [3] [4].

One common solution-phase precipitation route involves the reaction of cesium carbonate (Cs₂CO₃) with hydroiodic acid (HI) in an aqueous medium [4]. The reaction proceeds according to the following equation:

Cs₂CO₃ + 2HI → 2CsI + H₂O + CO₂ [4]

Alternatively, cesium hydroxide can be reacted with hydroiodic acid to produce cesium iodide:

CsOH + HI → CsI + H₂O [4]

The precipitation process is highly sensitive to reaction conditions such as temperature, pH, and reagent concentrations [4]. For optimal results, the pH is typically maintained between 7.0 and 7.5, and complete iodine reduction is essential for high-quality product formation [4]. Following precipitation, the cesium iodide product undergoes filtration, washing, and drying steps to remove impurities and residual solvents [4] [12].

Research has shown that solution-phase precipitation methods can be modified to control the particle size and morphology of the resulting cesium iodide [1] [4]. By adjusting parameters such as reaction temperature, solvent composition, and the presence of structure-directing agents, researchers have been able to synthesize cesium iodide particles with specific characteristics suited for various applications [1] [4].

Table 2: Solution-Phase Precipitation Routes for Cesium Iodide Synthesis

PrecursorsReaction ConditionsProduct CharacteristicsReference
Cs₂CO₃ + HIAqueous medium, pH 7.0-7.5High purity CsI powder [4]
CsOH + HIAqueous solution, room temperatureCrystalline CsI [4]
Cesium oleate + GeI₂Octadecene solvent, 180°CSpherical CsI nanoparticles [4] [1]

Solution-phase precipitation methods offer several advantages for cesium iodide synthesis, including relatively simple equipment requirements, scalability, and the ability to produce materials with controlled properties [1] [4]. However, challenges include ensuring complete reaction, maintaining purity, and controlling particle agglomeration during the precipitation process [4] [12].

Advanced Fabrication Approaches

Sol-Gel Thin Film Deposition

Sol-gel thin film deposition represents an advanced approach for fabricating cesium iodide thin films with precisely controlled thickness, composition, and microstructure [7] [15]. This technique involves the formation of a colloidal suspension (sol) that undergoes gelation to form a continuous network (gel), which can then be deposited onto various substrates to create thin films [15].

The sol-gel process for cesium iodide thin film deposition typically begins with the selection and preparation of appropriate precursors [7] [15]. For cesium iodide films, cesium and iodine-containing compounds are dissolved in suitable solvents, often with the addition of stabilizing agents to control the condensation process [7] [15]. Common precursors include cesium alkoxides or halides, which are often extremely hygroscopic and reactive, necessitating careful handling under controlled atmospheric conditions [15].

The deposition of cesium iodide thin films via the sol-gel method can be achieved through various techniques, including dip-coating, spin-coating, or spray coating [7] [15]. In atomic layer deposition (ALD) of cesium iodide, precursors such as cesium bis(trimethylsilyl) amide (Cs(btsa)) and tin(IV) iodide (SnI₄) have been successfully employed [7]. This process works in a wide temperature range (140-350°C) and exhibits a large growth per cycle value of 3.3 Å, which corresponds to approximately 85% of a cesium iodide monolayer [7].

Following deposition, the films undergo controlled post-synthesis treatments, including aging, drying, and thermal annealing, to remove solvents, promote densification, and achieve the desired crystalline structure [7] [15]. These post-deposition treatments significantly influence the final properties of the cesium iodide thin films, including their optical transparency, electrical conductivity, and mechanical stability [7].

Table 3: Sol-Gel Processing Parameters for Cesium Iodide Thin Films

Processing StepKey ParametersEffect on Film Properties
Precursor preparationPrecursor type, solvent selection, stabilizing agentsDetermines sol stability and reactivity [7] [15]
Deposition methodTechnique (dip/spin/spray coating), withdrawal rate, substrate temperatureControls film thickness and uniformity [7] [15]
Post-deposition treatmentDrying temperature, annealing conditions, atmosphereInfluences crystallinity, density, and defect concentration [7]
Temperature range140-350°C (for ALD process)Affects growth rate and film quality [7]

Sol-gel derived cesium iodide thin films offer several advantages, including excellent control over composition and microstructure, the ability to coat complex-shaped surfaces, and relatively low processing temperatures compared to other deposition techniques [7] [15]. These films have found applications in various fields, including as electron transport layers in polymer solar cells, where cesium iodide/zinc oxide bilayers have demonstrated substantial enhancement in power conversion efficiency compared to devices with pristine cesium iodide or zinc oxide [7].

Colloidal Nanocrystal Synthesis (Morphological Control)

Colloidal nanocrystal synthesis represents a sophisticated approach for producing cesium iodide nanostructures with precisely controlled size, shape, and surface properties [1] [4]. This method has gained significant attention due to its ability to create nanomaterials with unique optical and electronic properties that differ from their bulk counterparts [1] [2].

The synthesis of cesium iodide colloidal nanocrystals typically employs wet chemical routes that allow for morphological control [1] [4]. One successful approach involves reacting cesium oleate (Cs-OA) with germanium iodide (GeI₂) in a high-boiling solvent such as octadecene (ODE), in the presence of coordinating ligands [4]. By manipulating the ratio of iodide and cesium precursors (from 1 to 3) and the ligand categories, researchers have successfully synthesized cesium iodide nanostructures with various morphologies, including nanospheres, hexagonal nanoplates, and nanocubes [1] [4].

A detailed protocol for synthesizing spherical cesium iodide nanocrystals involves dissolving germanium iodide (0.01 g) with 2 mL octadecene, 0.2 mL oleic acid, and 0.2 mL oleylamine in an argon-protected environment, heated to 100°C [4]. Separately, octadecene (3 mL), oleic acid (0.1 mL), and cesium carbonate (0.015 g) are loaded into a flask and vacuumed at 110°C for 1 hour [4]. After complete solubilization of the cesium carbonate, the temperature is raised to 180°C, and the prepared germanium iodide solution is swiftly injected [4]. The reaction mixture is then cooled down after 5 minutes using a water bath [4].

For hexagonal cesium iodide nanocrystals, the same procedure is followed, except that the quantity of germanium iodide is increased to 0.03 g, and the reaction time is extended to 10 minutes [4]. For cubic cesium iodide nanocrystals, the addition of 1 mL trioctylphosphine (TOP) is introduced during the dissolution process of germanium iodide [4].

Table 4: Synthesis Conditions for Different Cesium Iodide Nanocrystal Morphologies

MorphologyPrecursor Ratio (I⁻/Cs⁺)LigandsReaction TimeTemperature
Nanospheres1:1OA, OAm5 minutes180°C [1] [4]
Hexagonal nanoplates3:1OA, OAm10 minutes180°C [1] [4]
Nanocubes3:1OA, OAm, TOP10 minutes180°C [1] [4]

The as-synthesized cesium iodide nanocrystals exhibit strong absorption bands peaking at 275-280 nm, attributed to the presence of F-centers inside the band gap [1]. These nanostructures show promise for applications as advanced nanoscintillators in medical imaging, particle physics, position emission tomography, and various other fields [1]. However, it is important to note that cesium iodide nanocrystals are sensitive to electron beam irradiation, exhibiting obvious degradation under continuous exposure [1] [4].

Alternative synthesis approaches include pulsed laser ablation in ethanol at various laser fluences, which has been reported to produce cesium iodide nanoparticles with unique properties suitable for visible-enhanced photodetection applications [2].

Purification Protocols

Zone Refining for High-Purity Single Crystals

Zone refining represents a sophisticated purification technique for obtaining high-purity cesium iodide single crystals by exploiting the principle that impurities are more soluble in the molten state than in the solid state [13] [14]. This method, first discovered by William G. Pfann in 1952, has become essential for applications requiring ultra-pure cesium iodide, such as scintillation detectors and optical components [13] [14] [19].

The zone refining process for cesium iodide involves several key steps [13] [14]. First, the impure cesium iodide is cast into a rod or ingot form and placed in an enclosed container [14]. A narrow, mobile heater is then positioned around the rod, creating a small molten zone within the material [13] [14]. As the heater slowly moves along the rod, this molten zone travels with it, carrying impurities that preferentially dissolve in the liquid phase [13] [14] [19]. When the molten zone reaches the end of the rod, it contains a high concentration of impurities, which can be removed by cutting off this section [14] [19].

For cesium iodide purification, the zone refining process typically employs multiple passes of the molten zone through the material to achieve progressively higher levels of purity [13] [19]. With a typical zone rate of 2 cm/hour and four active zones, each portion of the sample undergoes one purifying phase transition per hour [13]. The complete purification process usually requires approximately 18 hours of automatic operation, corresponding to 18 recrystallizations [13].

Table 5: Zone Refining Parameters for Cesium Iodide Purification

ParameterTypical ValueEffect on Purification
Zone rate2 cm/hourControls impurity migration efficiency [13]
Number of active zones4Increases purification rate [13]
Number of passes18Determines final purity level [13]
Temperature gradientMaterial-specificAffects impurity segregation coefficient [14] [19]

The effectiveness of zone refining for cesium iodide purification depends on several factors, including the segregation coefficient of the impurities, the temperature gradient at the solid-liquid interface, the zone travel rate, and the number of passes [13] [14] [19]. While zone refining can achieve extremely high levels of purity, it does have limitations, particularly for impurities with segregation coefficients close to unity, which do not readily separate during the process [19].

After completion of the zone refining process, the purified cesium iodide rod is cooled and removed from the apparatus [13]. The refined material can be easily recovered by cutting the tube into sections, with most impurities concentrated at one end [13]. This high-purity cesium iodide is then suitable for applications requiring exceptional material quality, such as scintillation crystals for radiation detection and spectroscopy [3] [13].

Hydrazine-Mediated Reduction Methods

Hydrazine-mediated reduction represents an innovative approach for the purification of cesium iodide, particularly for removing certain metal impurities that can affect the performance of cesium iodide in optical and scintillation applications [11] [12] [16]. This method exploits the strong reducing properties of hydrazine (NH₂NH₂) to convert metal impurities to forms that can be more easily separated from cesium iodide [11] [16].

The hydrazine reduction process for cesium iodide purification typically involves treating cesium iodide solutions or melts with controlled amounts of hydrazine hydrate under specific reaction conditions [11] [12] [16]. Hydrazine hydrate, being a strong reductant, can reduce transition metals to low-valent aggregates, facilitating their removal from the cesium iodide matrix [11]. However, this strong reducing capability also presents challenges, as hydrazine can potentially reduce the transition metals to forms that may lower catalytic activity in certain applications [11].

Research has shown that the effectiveness of hydrazine-mediated reduction for cesium iodide purification can be enhanced by using supported heterogeneous catalysts and encapsulating transition metals into pores and channels [11]. For instance, carbon-supported iron oxide hydroxide nanoparticles with good specific surface area and pore size distribution have demonstrated promising results in hydrazine-mediated reactions [11].

Table 6: Hydrazine-Mediated Reduction Parameters for Cesium Iodide Purification

ParameterOptimal ConditionsEffect on Purification
Hydrazine concentration2.0 equivalentsDetermines reduction efficiency [11] [16]
Reaction temperatureLower temperatures preferredAffects yield and selectivity [11] [16]
CatalystCarbon-supported metal oxidesEnhances reaction efficiency [11]
Reaction mediumAqueous or organic solventsInfluences solubility and reaction kinetics [11] [16]

The mechanism of hydrazine-mediated reduction in cesium iodide purification involves several steps [11] [16]. Initially, hydrazine may form N₂H₃⁻ and H⁺ species on the surface of catalyst nanoparticles [11]. These species then participate in reduction reactions with metal impurities, converting them to forms that can be separated through subsequent filtration or precipitation steps [11] [16].

UNII

U1P3GVC56L

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 30 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 54 of 84 companies with hazard statement code(s):;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (72.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (81.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (18.52%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (18.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7789-17-5

Wikipedia

Caesium iodide

General Manufacturing Information

Cesium iodide (CsI): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types